methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate
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Description
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is involved in cell proliferation and differentiation, and its dysregulation is often associated with cancer .
Mode of Action
The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin disrupts the Wnt signaling pathway . Under normal conditions, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. The degradation of β-catenin prevents this, leading to the downregulation of wnt/β-catenin target genes .
Result of Action
The result of the compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C
Properties
CAS No. |
1324012-19-2 |
---|---|
Molecular Formula |
C20H20N4O5S |
Molecular Weight |
428.46 |
IUPAC Name |
methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
UHSWDTLFNAJDMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
solubility |
not available |
Origin of Product |
United States |
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